molecular formula C21H20ClN3O2S B2761978 N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894012-37-4

N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

Cat. No.: B2761978
CAS No.: 894012-37-4
M. Wt: 413.92
InChI Key: YFDYGZUSMWLPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5-Chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a synthetic organic compound featuring an ethanediamide backbone linking two distinct aromatic moieties: a 5-chloro-2-methylphenyl group and a 4-methyl-2-phenylthiazole-substituted ethyl group.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-8-9-16(22)12-17(13)25-20(27)19(26)23-11-10-18-14(2)24-21(28-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDYGZUSMWLPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thioamide in the presence of a base such as triethylamine.

    Formation of the Oxalamide Moiety: The oxalamide moiety can be formed by reacting oxalyl chloride with an amine in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the oxalamide derivative under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

  • Thiazole-Based Derivatives: highlights compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and thiadiazole derivatives synthesized from thioamide precursors. These share the 4-methyl-2-phenylthiazole core with the target compound but differ in substituents (e.g., hydrazinecarbothioamide vs. ethanediamide).
  • Thiadiazole Analogues: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () replaces the thiazole with a thiadiazole ring. Thiadiazoles are known for insecticidal and fungicidal properties, whereas thiazoles (as in the target compound) are more commonly associated with anticancer activity, as seen in (e.g., 7b, IC50 = 1.61 µg/mL). This underscores the role of the heterocyclic core in determining biological specificity .
  • Benzamide Derivatives: Compounds like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) () feature benzamide linkages instead of ethanediamide.

Biological Activity

N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a synthetic compound of interest due to its potential biological activities. This article explores the compound's biological activity, particularly its effects on various biological systems, including enzyme inhibition and anticancer properties.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₈H₃₃ClN₂S
  • Molecular Weight : 344.99 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of compounds related to the thiazole structure. For instance, derivatives of thiazole were evaluated for their inhibitory effects on jack bean urease (JBU). The results indicated that certain derivatives exhibited potent anti-urease activity, with IC₅₀ values significantly lower than standard inhibitors like thiourea.

CompoundIC₅₀ (μM)Comparison to Thiourea (IC₅₀ = 4.7455 μM)
Compound 4i0.0019 ± 0.0011Much more potent
Compound 4j0.0532 ± 0.9951Comparable but less potent

These findings suggest that modifications to the thiazole structure can enhance enzyme inhibition, making it a promising area for further research into therapeutic applications .

Anticancer Activity

The anticancer potential of this compound was assessed using the National Cancer Institute's (NCI) 60-cell line screening protocol. The compound was tested at a concentration of 10 µM against various cancer cell lines, including leukemia, melanoma, and breast cancer.

Cancer TypeGrowth Inhibition (%)
Leukemia92.48
Melanoma104.68
Breast126.61

The average growth value across all tested lines was approximately 104.68%, indicating that while the compound did not exhibit strong anticancer activity at this concentration, it warrants further investigation to explore its potential in combination therapies or at different concentrations .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Preliminary molecular docking studies suggest that the compound can bind effectively to various enzymes and receptors involved in cancer pathways and metabolic processes.

Case Study 1: Urease Inhibition

In a study focused on urease inhibitors, several derivatives were synthesized based on the thiazole structure. The most potent derivative showed an IC₅₀ value of 0.0019 μM, demonstrating exceptional enzyme inhibition compared to standard inhibitors. This study emphasizes the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Screening

Another study evaluated the anticancer activity of a related compound using NCI's screening protocol. Although the compound displayed limited efficacy against certain cancer types, it highlighted the need for further exploration into structural analogs that might enhance potency and selectivity against specific cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.